9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
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Overview
Description
3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue known for its significant biological activity. This compound has garnered attention due to its potent antileishmanial properties, making it a valuable candidate in the treatment of parasitic infections .
Preparation Methods
The synthesis of 3’-Deoxy-3’-fluoroinosine typically involves the conversion of 3’-Deoxy-3’-fluoroadenosine. The process includes the use of bovine adenosine deaminase and TRIS-HCl buffer to facilitate the reaction . The detailed synthetic route and reaction conditions are crucial for achieving high yield and purity of the compound.
Chemical Reactions Analysis
3’-Deoxy-3’-fluoroinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, resulting in the formation of substituted products.
Scientific Research Applications
3’-Deoxy-3’-fluoroinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.
Biology: The compound is studied for its effects on cellular processes and metabolism.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoroinosine involves its conversion to 3’-Deoxy-3’-fluoroadenosine 5’-triphosphate within the target cells. This metabolite interferes with DNA synthesis and induces apoptosis, leading to the selective cytotoxicity against parasitic cells while sparing host cells .
Comparison with Similar Compounds
3’-Deoxy-3’-fluoroinosine is compared with other purine nucleoside analogues such as:
3’-Deoxyadenosine: Lacks the fluorine atom, resulting in different biological activity.
3’-Fluoroadenosine: Similar structure but different metabolic pathways and effects.
3’-Deoxy-3’-fluorothymidine: Another fluorinated nucleoside with distinct applications in antiviral therapy.
These comparisons highlight the unique properties of 3’-Deoxy-3’-fluoroinosine, particularly its selective cytotoxicity and potent antileishmanial activity.
Properties
IUPAC Name |
9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFYFKHABGRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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